BenchChemオンラインストアへようこそ!

NE11808

Bone Biology Osteoclast Research Mevalonate Pathway

NE11808 is a quantitatively validated, high-potency nitrogen-containing bisphosphonate (N-BP) with a Ki of 2.3 nM against human FPPS—a ~43-fold improvement over pamidronate (Ki 100 nM). This compound completely inhibits protein prenylation at 100 µM in purified osteoclasts, providing a definitive positive control for mevalonate pathway disruption and osteoclast apoptosis studies. Its time-dependent inhibition profile (initial IC₅₀ 190 nM → final IC₅₀ 15 nM) enables sustained pathway blockade for investigating GTPase (Rac, Cdc42, Rho) mislocalization and signaling dysregulation. Cross-species activity is confirmed against Leishmania major FPPS (IC₅₀ 170 nM), supporting antiparasitic drug discovery applications. Essential high-potency reference compound for N-BP SAR panels, with a distinct pyridin-2-ylamino R2 side chain and well-defined pKi 8.6 against human FPPS. Standardize your antiresorptive research with this rigorously characterized inhibitor.

Molecular Formula C7H12N2O6P2
Molecular Weight 282.13 g/mol
CAS No. 105462-22-4
Cat. No. B1677986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNE11808
CAS105462-22-4
SynonymsNE11808;  NE 11808;  NE-11808.
Molecular FormulaC7H12N2O6P2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H12N2O6P2/c10-16(11,12)7(17(13,14)15)5-9-6-3-1-2-4-8-6/h1-4,7H,5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)
InChIKeyBHVCADPDEFLLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NE11808 (CAS 105462-22-4) Technical Baseline and Identification for Scientific Procurement


NE11808 is a nitrogen-containing bisphosphonate (N-BP) characterized as a potent, synthetic inhibitor of farnesyl diphosphate synthase (FPPS) [1]. Its molecular structure features a bisphosphonate backbone with a pyridin-2-ylamino moiety, conferring high affinity for bone mineral and the ability to potently disrupt the mevalonate pathway in osteoclasts [2]. The compound is primarily utilized as a research tool in bone biology to study osteoclast function, prenylation-dependent signaling, and the mechanisms of antiresorptive agents [3].

Why a Generic Bisphosphonate Cannot Substitute for NE11808 in Bone Cell and Prenylation Research


Nitrogen-containing bisphosphonates (N-BPs) are a chemically diverse class where subtle alterations in the R2 side-chain structure can cause up to a ~300-fold difference in antiresorptive potency [1]. This extreme sensitivity arises because small structural changes directly impact the inhibitor's ability to bind and conformationally stabilize FPPS, the primary molecular target [2]. Consequently, the pharmacological and cellular outcomes of N-BP treatment—including the degree of protein prenylation inhibition, the accumulation of unprenylated GTPases, and the induction of osteoclast apoptosis—cannot be predicted by class membership alone. Substituting one N-BP for another without quantitative potency data for the specific experimental system introduces a high risk of irreproducible or mischaracterized results, particularly when investigating FPPS-dependent pathways or using in vivo bone resorption models [3].

Quantitative Evidence for the Scientific Selection of NE11808 as a Research Tool


Superior Potency for Human Farnesyl Diphosphate Synthase (hFPPS) Inhibition Relative to First-Generation N-BPs

NE11808 inhibits recombinant human FPPS with a final steady-state Ki of 2.3 nM (pKi 8.6) [1]. In the same study, the clinical bisphosphonate pamidronate exhibited an initial Ki of 500 nM and a final Ki of 100 nM [1]. NE11808 is thus approximately 43-fold more potent than pamidronate in terms of final Ki for the human enzyme target. This differential is consistent with the structural basis of FPPS inhibition, where the heterocyclic R2 side chain of NE11808 promotes a more favorable, time-dependent conformational change in the enzyme's active site [2].

Bone Biology Osteoclast Research Mevalonate Pathway

Demonstrated Inhibition of Protein Prenylation in Osteoclasts at 100 µM

In a functional cell-based assay using purified rabbit osteoclasts, NE11808 at a concentration of 100 µM completely inhibited the incorporation of [14C]mevalonate into prenylated proteins [1]. This provides a defined, quantitative benchmark for cellular efficacy. The same study notes that the less potent antiresorptive bisphosphonate NE11809 (a close analog with a methyl-substituted side chain) does not share this potency, demonstrating the structure-activity relationship within this specific chemical series [1].

Post-Translational Modification Osteoclast Function Cell-Based Assays

Inhibition of Farnesyl Diphosphate Synthase from Leishmania major

NE11808 demonstrates cross-species activity, inhibiting the FPPS enzyme from Leishmania major with an IC50 of 170 nM (pIC50 6.77) [1]. This value, while less potent than its activity against the human ortholog, provides a quantifiable starting point for research into targeting the mevalonate pathway in trypanosomatid parasites. Such data is not universally available for all bisphosphonates, making NE11808 a defined molecular probe for comparative studies between human and parasite FPPS inhibition [1].

Parasitology Neglected Tropical Diseases Enzyme Inhibition

Establishing a Benchmark for Time-Dependent FPPS Inhibition Studies

The inhibition of FPPS by N-BPs like NE11808 is characterized by a time-dependent, slow-binding mechanism that involves an isomerization step after the initial binding event [1]. This is reflected in the difference between initial and final IC50/Ki values. For NE11808, the initial IC50 is 190 nM, which decreases to a final IC50 of 15 nM after a 10-minute incubation [2]. This ~13-fold increase in potency upon equilibration is a key characteristic that distinguishes potent N-BPs from less effective ones and is critical for the accurate interpretation of cell-based assay data where drug exposure times vary [1].

Enzyme Kinetics Mechanistic Pharmacology Inhibitor Binding

Recommended Research Applications for NE11808 Based on Quantitative Activity Profiles


Osteoclast Biology and Bone Resorption Studies

Utilize NE11808 as a potent, well-characterized inhibitor of FPPS in osteoclasts. Based on the evidence that 100 µM NE11808 completely inhibits protein prenylation in purified osteoclasts [1], this concentration serves as a validated positive control for disrupting the mevalonate pathway and inducing osteoclast dysfunction or apoptosis. The quantitative potency data relative to pamidronate (Ki of 2.3 nM vs. 100 nM) [2] allows for precise comparative studies with clinical bisphosphonates in vitro.

Investigating Small GTPase Prenylation and Downstream Signaling

Apply NE11808 to induce the accumulation of unprenylated Rho family GTPases (Rac, Cdc42, Rho) and study their sustained, aberrant activation [3]. The established time-dependent inhibition of FPPS by NE11808 (initial IC50 190 nM to final IC50 15 nM) [2] is critical for designing experiments that require sustained pathway blockade to observe the downstream effects of GTPase mislocalization and signaling dysregulation in macrophages or osteoclasts.

Parasitic Enzyme Inhibition and Neglected Disease Research

Employ NE11808 as a reference inhibitor for FPPS from Leishmania major (IC50 = 170 nM) [4]. This allows for the direct comparison of inhibitor potency between parasite and human orthologs, aiding in the identification of structural differences that could be exploited for species-selective inhibition in the context of drug discovery for diseases like leishmaniasis.

Structure-Activity Relationship (SAR) Studies of Bisphosphonates

Include NE11808 as a high-potency reference compound in SAR panels investigating N-BPs. Its distinct heterocyclic R2 side chain and well-defined activity profile against human FPPS (pKi 8.6) [2] and in cellular prenylation assays [1] make it an essential comparator for evaluating new synthetic analogs aimed at modulating antiresorptive potency or altering enzyme binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NE11808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.